molecular formula C5H8N2O B13453076 N'-hydroxypent-4-ynimidamide

N'-hydroxypent-4-ynimidamide

Katalognummer: B13453076
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: JBKZUZXISCOJCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxypent-4-ynimidamide is a chemical compound with unique properties that make it valuable in various scientific research fields. This compound is characterized by the presence of a hydroxyl group and an imidamide group attached to a pent-4-yne chain. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

N'-hydroxypent-4-ynimidamide

InChI

InChI=1S/C5H8N2O/c1-2-3-4-5(6)7-8/h1,8H,3-4H2,(H2,6,7)

InChI-Schlüssel

JBKZUZXISCOJCH-UHFFFAOYSA-N

Isomerische SMILES

C#CCC/C(=N/O)/N

Kanonische SMILES

C#CCCC(=NO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypent-4-ynimidamide typically involves the reaction of pent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the imidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxypent-4-ynimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxypent-4-ynimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-hydroxypent-4-ynimidamide can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

N’-hydroxypent-4-ynimidamide has diverse applications in scientific research due to its unique properties. Some of the key applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-hydroxypent-4-ynimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and imidamide groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying and manipulating biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N’-hydroxypent-4-ynimidamide include:

Uniqueness

N’-hydroxypent-4-ynimidamide is unique due to the combination of its hydroxyl, imidamide, and pent-4-yne groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.